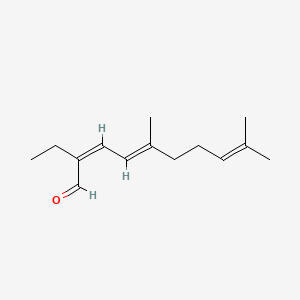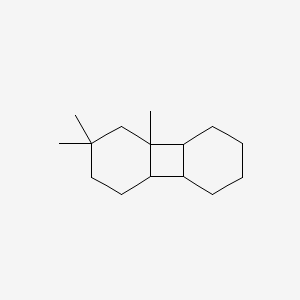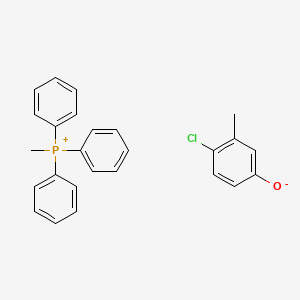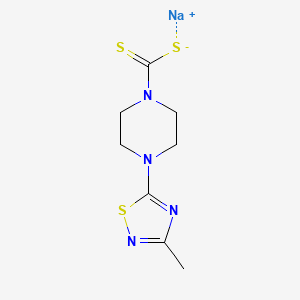
Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with piperazine and carbon disulfide in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure. The product is then subjected to multiple purification steps, including crystallization and drying, to obtain the final compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate involves its interaction with biological targets such as enzymes and proteins. The thiadiazole ring can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The compound can also interact with DNA and other biomolecules, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of a thiadiazole ring and a piperazinecarbodithioate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
69389-05-5 |
|---|---|
Fórmula molecular |
C8H11N4NaS3 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
sodium;4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbodithioate |
InChI |
InChI=1S/C8H12N4S3.Na/c1-6-9-7(15-10-6)11-2-4-12(5-3-11)8(13)14;/h2-5H2,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
JCLQYCSHSFILAG-UHFFFAOYSA-M |
SMILES canónico |
CC1=NSC(=N1)N2CCN(CC2)C(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


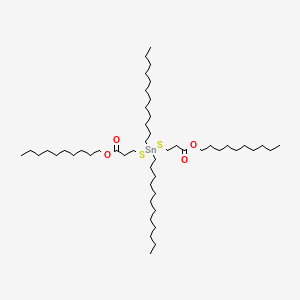

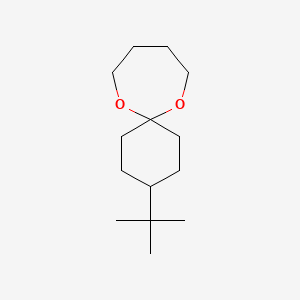


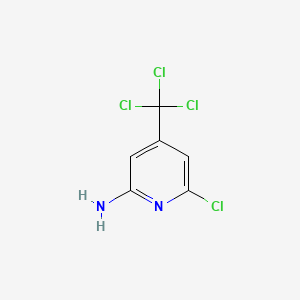
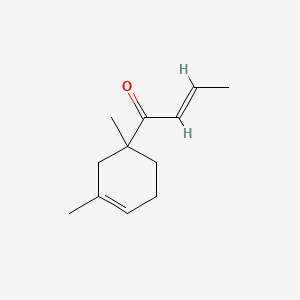
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)

